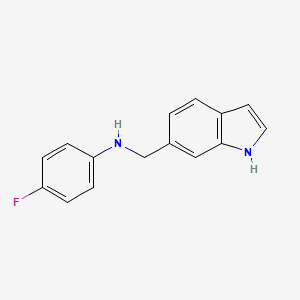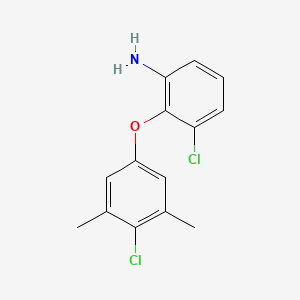
3-クロロ-2-(4-クロロ-3,5-ジメチルフェノキシ)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline, is a chlorinated aniline derivative. Aniline derivatives are a significant class of compounds in organic chemistry, often serving as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The presence of chlorine atoms and a phenoxy group in the molecule suggests potential reactivity and applications in various chemical transformations.
Synthesis Analysis
The synthesis of chlorinated aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, was achieved through electrooxidative double ene-type chlorination, yielding a 72% yield . This process demonstrates the potential for electrochemical methods in the synthesis of chlorinated compounds. Another example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, which was obtained from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol with an overall yield of 82% . These methods highlight the robustness and efficiency of the synthetic routes for chlorinated anilines.
Molecular Structure Analysis
The molecular structure of chlorinated anilines can be elucidated using various spectroscopic techniques. For example, the structure of 2-Anilino-4,6-dimethylpyrimidinium chloroacetate was determined by analyzing the crystal structure, revealing a dihedral angle between the pyrimidine and phenyl rings . Such structural analyses are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
Chlorinated anilines can undergo a variety of chemical reactions. The biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline involves intramolecular hydroxylation-induced chlorine migration . This indicates that chlorinated anilines can participate in complex metabolic pathways, leading to various metabolites. Additionally, the reactions of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride and thiophosphoryl chloride result in the formation of heterocyclic products , showcasing the reactivity of aniline derivatives with different reagents to form diverse structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines are influenced by their molecular structure. For instance, the presence of electron-withdrawing chlorine atoms can affect the acidity of the amino group and the overall reactivity of the molecule. The solubility, melting point, and boiling point of these compounds can vary significantly based on their substitution patterns. The ability of dendritic melamine-based compounds incorporating 4-(n-octyloxy)aniline to self-assemble into spherical nano-aggregates is an example of how molecular structure can influence physical properties and potential applications in material science.
科学的研究の応用
抗菌活性
この化合物は、微生物感染症に対抗する可能性について調査されてきました。同様の化合物から合成できる1,3,5-トリアジンの誘導体は、顕著な抗菌活性を示します。 これらの誘導体は、黄色ブドウ球菌や大腸菌などの細菌に対して、アンピシリンと同等の有望な活性を示しています .
抗マラリア特性
問題の化学構造に関連するトリアジン誘導体は、抗マラリア活性を有することが判明しています。 これは、新しい抗マラリア薬の研究開発において、それらを貴重な存在にします .
抗癌用途
同様のトリアジンベース構造を持つ化合物は、抗癌特性について調査されています。 この研究分野は、より効果的な癌治療法の継続的な必要性から、極めて重要です .
抗ウイルス用途
トリアジン誘導体は、抗ウイルス活性も有することが知られています。 これは、ウイルス感染症の治療と予防における、その用途の範囲を広げます .
β-ラクタムの合成
この化合物は、ペニシリンやセファロスポリンを含む抗生物質の一種であるβ-ラクタムの合成に使用されてきました。 この合成は、製薬業界において、幅広い抗生物質医薬品の製造に不可欠です .
化学中間体
この化合物は、さまざまな化学合成の中間体として機能します。 例えば、医薬品化学で多様な用途を持つイソチアゾール誘導体の調製に使用できます .
特性
IUPAC Name |
3-chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-6-10(7-9(2)13(8)16)18-14-11(15)4-3-5-12(14)17/h3-7H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTNQWXGZYMDIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)
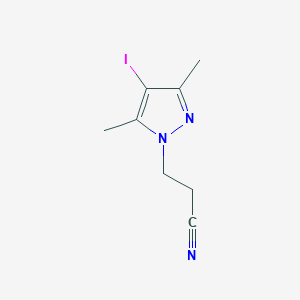
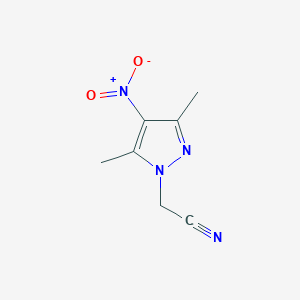
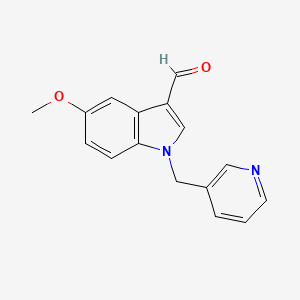
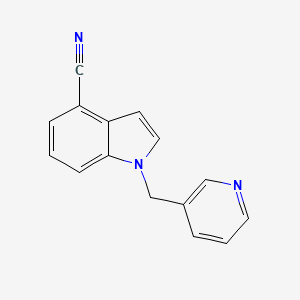
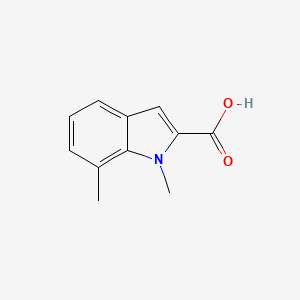
![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)

![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)
